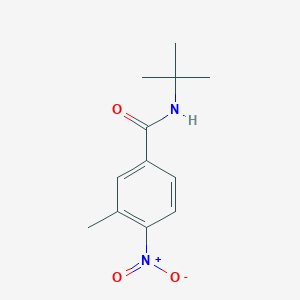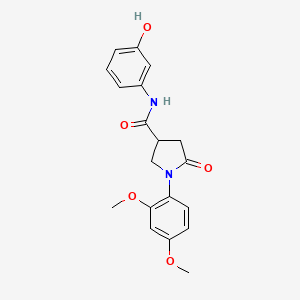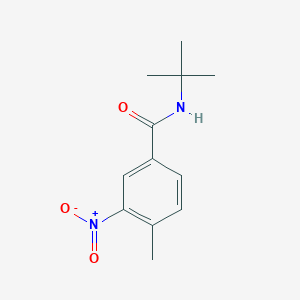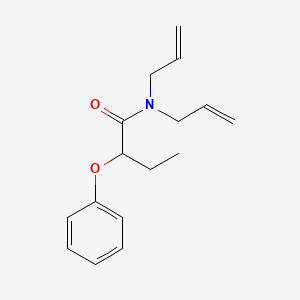![molecular formula C17H15ClN2O3 B14939137 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B14939137.png)
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione is a synthetic organic compound that belongs to the class of pyrrolidinediones This compound is characterized by the presence of a chlorophenyl group and a methoxyphenylamino group attached to a pyrrolidinedione core
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized with maleic anhydride under acidic conditions to yield the desired product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in various biological systems.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-[(4-Hydroxyphenyl)amino]-2,5-pyrrolidinedione: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione: The presence of a bromine atom instead of chlorine can influence the compound’s electronic properties and reactivity.
The uniqueness of 1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H15ClN2O3 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-14-8-4-12(5-9-14)19-15-10-16(21)20(17(15)22)13-6-2-11(18)3-7-13/h2-9,15,19H,10H2,1H3 |
Clave InChI |
VYNWXEHIEXWCLT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939055.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide](/img/structure/B14939065.png)

![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939088.png)
![N'-[(1E)-8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B14939093.png)




![methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14939143.png)

![6-(2-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14939154.png)
![N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B14939155.png)
